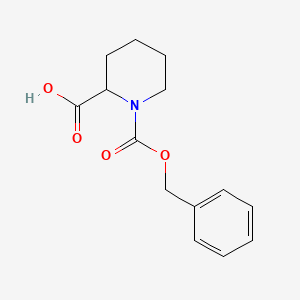

1-Cbz-2-piperidinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-07-6 | |

| Record name | 1-Carbobenzoxy-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Cbz-2-piperidinecarboxylic Acid

Abstract

1-Cbz-2-piperidinecarboxylic acid, also known as N-Cbz-L-pipecolic acid, is a pivotal chiral building block in synthetic organic chemistry and drug development. Its rigid piperidine core, furnished with a strategic N-benzyloxycarbonyl (Cbz) protecting group, makes it a valuable precursor for a wide range of complex target molecules, including pharmaceuticals and natural products. Unambiguous structural verification and purity assessment of this compound are paramount for ensuring the reliability and reproducibility of subsequent synthetic steps. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of spectral data, explain the causal relationships between molecular structure and spectral features, and present standardized protocols for data acquisition, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The "Why" of Spectroscopic Analysis

In any synthetic workflow, the starting materials are the foundation upon which complex molecular architectures are built. For a compound like this compound (Molecular Formula: C₁₄H₁₇NO₄, Molecular Weight: 263.29 g/mol ), which contains multiple functional groups and a stereocenter, a multi-faceted analytical approach is not just recommended—it is essential.[1] Each spectroscopic technique provides a unique piece of the structural puzzle.

-

NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.

-

IR Spectroscopy provides a rapid and definitive confirmation of the key functional groups present.

-

Mass Spectrometry confirms the molecular weight and can offer insights into fragmentation patterns, further corroborating the structure.

The convergence of data from these three orthogonal techniques provides a self-validating system, ensuring the identity and integrity of the material with a high degree of confidence. This guide will treat each technique not as an isolated measurement, but as part of an integrated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for the elucidation of organic structures. For this compound, both ¹H and ¹³C NMR are required for a full assignment. The presence of the Cbz group introduces magnetic anisotropy and restricted rotation around the N-C bond, which can lead to broadened signals or the appearance of rotamers (distinct NMR signals for the same nucleus due to slow rotation).[2]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Data is typically acquired in a deuterated solvent such as CDCl₃ or CD₃OD.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CD₃OD) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| 7.48 - 7.37 | m | 5H | Ar-H (Phenyl) | Protons on the aromatic ring of the Cbz group. |

| 5.26 - 4.89 | m | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl group, typically appearing as two distinct signals or a multiplet due to rotamers. |

| 4.14 - 4.06 | m | 1H | α-H (C2) | The proton attached to the chiral center is deshielded by the adjacent nitrogen and carbonyl group of the carboxylic acid. |

| 3.26 - 3.05 | m | 1H | Piperidine Ring H (C6) | Axial/equatorial protons on the piperidine ring adjacent to the nitrogen. |

| 2.40 - 2.28 | m | 1H | Piperidine Ring H (C6) | Axial/equatorial protons on the piperidine ring adjacent to the nitrogen. |

| 1.85 - 1.70 | m | 3H | Piperidine Ring H (C3, C4) | Protons on the piperidine ring. |

| 1.61 - 1.36 | m | 2H | Piperidine Ring H (C5) | Protons on the piperidine ring. |

Note: The broad multiplets for the piperidine ring protons are characteristic and arise from complex spin-spin coupling and potential conformational heterogeneity.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CD₃OD) [3]

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| 173.4 | C OOH (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| 155-157 (approx.) | N-C =O (Carbamate) | The carbonyl carbon of the Cbz protecting group. Value is estimated based on typical carbamates. |

| 136.9 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |

| 128.4, 127.9, 127.6 | Ar-C H (Phenyl) | Aromatic carbons of the benzyl group. |

| 67.3 | -O-C H₂-Ph | The benzylic carbon, deshielded by the adjacent oxygen. |

| 54.7 | α-C (C2) | The chiral carbon, deshielded by both the nitrogen and the carboxylic acid group. |

| 41.9 | Piperidine C H₂ (C6) | The carbon adjacent to the nitrogen atom. |

| 26.6 | Piperidine C H₂ (C3) | Piperidine ring carbon. |

| 24.7 | Piperidine C H₂ (C5) | Piperidine ring carbon. |

| 20.6 | Piperidine C H₂ (C4) | Piperidine ring carbon. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[4] Tune and shim the instrument for optimal field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR is crucial for confirming the carboxylic acid and the carbamate moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | A very broad absorption in this region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid. |

| ~1740 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of the carbonyl in a carboxylic acid dimer. |

| ~1690 | C=O stretch | Carbamate (Cbz group) | Strong absorption for the amide-like carbonyl of the Cbz protecting group.[2] |

| ~1497, 1454 | C=C stretch | Aromatic Ring | Absorptions characteristic of the phenyl ring in the Cbz group.[2] |

| ~1250 | C-O stretch | Carboxylic Acid / Carbamate | Strong stretching vibrations associated with the C-O bonds. |

Standard Protocol for FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the chemical formula (C₁₄H₁₇NO₄).[1][5] Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact.

-

Expected Molecular Ion: The molecular weight is 263.29.

-

Positive Ion Mode [M+H]⁺: The expected mass-to-charge ratio (m/z) would be 264.12 (for C₁₄H₁₈NO₄⁺).

-

Positive Ion Mode [M+Na]⁺: Adducts with sodium are common, leading to an expected m/z of 286.10 (for C₁₄H₁₇NO₄Na⁺).

-

Negative Ion Mode [M-H]⁻: The expected m/z would be 262.11 (for C₁₄H₁₆NO₄⁻).

High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing definitive proof of the molecular formula.[2] A key fragmentation pathway often involves the loss of the benzyl group or CO₂ from the carboxylic acid.

Standard Protocol for MS Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Methodology: The sample can be introduced via direct infusion or through a short liquid chromatography column.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe all possible adducts and ions. Scan a relevant mass range (e.g., m/z 100-500).

-

Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺) and compare the measured m/z to the theoretical value calculated from the molecular formula.

Integrated Analysis and Data Validation

The true power of this analytical approach lies in the integration of all three datasets. The workflow ensures that the information is cross-validated, providing a robust and trustworthy structural confirmation.

Caption: Integrated workflow for spectroscopic analysis.

The data must be logically consistent. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR (e.g., C=O, O-H) must correspond to the signals observed in the ¹³C NMR spectrum (e.g., peaks at ~173 and ~156 ppm). This cohesive picture confirms the structure beyond any reasonable doubt.

Caption: Correlation of molecular structure with key spectral data.

Conclusion

The spectroscopic characterization of this compound is a clear example of a necessary, multi-technique analytical process in modern chemistry. By logically applying NMR, IR, and MS, researchers can obtain a comprehensive and unambiguous structural profile of the molecule. This guide has outlined not only the expected data but also the underlying scientific principles and practical protocols. Adherence to these robust analytical practices is a cornerstone of scientific integrity, ensuring the quality of materials used in research and development.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Cbz-pipecolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of N-Cbz-pipecolinic Acid in Synthetic Chemistry

N-Cbz-pipecolinic acid, a protected form of the non-proteinogenic amino acid pipecolinic acid, stands as a cornerstone chiral building block in modern organic synthesis. Its piperidine core, a prevalent motif in numerous biologically active natural products and pharmaceuticals, combined with the robust and versatile benzyloxycarbonyl (Cbz) protecting group, renders it an invaluable synthon. This guide is conceived as a comprehensive technical resource, moving beyond a mere cataloging of data to provide actionable insights into the causality behind experimental choices and to establish a framework for its effective and safe utilization in a research and development setting.

Section 1: Fundamental Physicochemical Characteristics

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of its successful application. This section delineates the core physical and chemical attributes of N-Cbz-pipecolinic acid, presenting them in a readily accessible format for the laboratory scientist.

Molecular and Structural Identity

The precise molecular formula and weight are critical for stoichiometric calculations and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][3][4] |

| Molecular Weight | 263.29 g/mol | [1][2][3][4] |

| IUPAC Name | 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | [5] |

| CAS Number | 28697-11-2 (for the L-enantiomer) | [2][3] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

Thermal and Solubility Profile

The melting point and solubility are pivotal for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Melting Point | 111-115 °C | [1][2][6] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | [7] |

| Storage Temperature | 2-8°C is recommended for long-term stability. | [2][5] |

Section 2: Spectroscopic and Analytical Fingerprinting

The unequivocal identification and purity assessment of N-Cbz-pipecolinic acid rely on a combination of spectroscopic techniques. This section provides an overview of the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton framework of the molecule. The following are typical chemical shifts observed in CDCl₃, though variations may occur depending on the solvent and instrument.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.10-5.25 (m, 2H): Methylene protons (CH₂) of the benzyl group.

-

δ ~5.0 (m, 1H): The α-proton on the piperidine ring.

-

δ ~4.1 (m, 1H) & ~3.1 (m, 1H): Protons on the nitrogen-adjacent carbon of the piperidine ring.

-

δ 1.3-2.3 (m, 6H): Remaining methylene protons of the piperidine ring.

¹³C NMR (100 MHz, CD₃OD):

-

δ ~173.4: Carboxylic acid carbonyl carbon.[2]

-

δ ~155-157: Carbamate carbonyl carbon.

-

δ ~136.9: Quaternary aromatic carbon.[2]

-

δ ~127.6-128.4: Aromatic CH carbons.[2]

-

δ ~67.2: Methylene carbon (CH₂) of the benzyl group.[2]

-

δ ~54.6: α-carbon of the piperidine ring.[2]

-

δ ~41.8: Nitrogen-adjacent methylene carbon of the piperidine ring.[2]

-

δ ~20.5-26.6: Remaining methylene carbons of the piperidine ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1740 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch of the carbamate (Cbz group).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

[M+H]⁺: Expected at m/z 264.12

-

[M+Na]⁺: Expected at m/z 286.10

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of N-Cbz-pipecolinic acid is primarily derived from the reactivity of its carboxylic acid moiety and the lability of the Cbz protecting group.

Cbz Group Deprotection: A Gateway to the Free Amine

The removal of the Cbz group is a common transformation, typically achieved via catalytic hydrogenation. This method is favored for its clean conversion and mild conditions.

Experimental Protocol: Catalytic Hydrogenation

-

Inert Atmosphere: The reaction vessel is charged with N-Cbz-pipecolinic acid and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The vessel is then purged with an inert gas like nitrogen or argon.

-

Catalyst Introduction: A catalytic amount of palladium on carbon (10% Pd/C) is added. The amount of catalyst can be adjusted based on the reaction scale and desired reaction time.

-

Hydrogen Introduction: The atmosphere is replaced with hydrogen gas, typically from a balloon or a hydrogen generator, and the mixture is stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid catalyst.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the deprotected pipecolinic acid.

Caption: Workflow for Cbz Deprotection via Catalytic Hydrogenation.

Amide Bond Formation: Building Complexity

The carboxylic acid functionality is a versatile handle for elaboration, most commonly through amide bond formation with a primary or secondary amine.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

-

Initial Setup: In a flask under an inert atmosphere, N-Cbz-pipecolinic acid is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: The solution is cooled to 0 °C, and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added. The mixture is stirred to form the activated ester.

-

Amine Addition: The desired amine is added to the reaction mixture, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

Aqueous Workup: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and coupling byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

Section 4: Safety and Handling

Proper handling of all laboratory chemicals is paramount to ensuring a safe research environment.

-

Hazard Identification: N-Cbz-pipecolinic acid is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][8]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

References

- 1. echemi.com [echemi.com]

- 2. (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID CAS#: 28697-11-2 [chemicalbook.com]

- 3. (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Cbz-2-piperidinecarboxylic acid|lookchem [lookchem.com]

- 6. (L)-N-Cbz-Pipecolic acid | CAS 28697-11-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. (D)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID | 28697-09-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carbobenzoxy (Cbz) Protecting Group

Abstract

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.[1][3] This in-depth technical guide explores the historical development, core principles, and practical application of the Cbz protecting group in amino acid chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

The Challenge Pre-Cbz: Uncontrolled Polymerization

Prior to the seminal work of Bergmann and Zervas, the primary obstacle in peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This led to a random and uncontrolled chain of amino acids, severely limiting the synthesis of peptides with a specific, predetermined sequence.[1]

The Bergmann-Zervas Innovation: The Carbobenzoxy (Cbz) Group

The breakthrough came when Max Bergmann and his postdoctoral associate, Leonidas Zervas, introduced the carbobenzoxy group as a temporary "mask" for the amino group of an amino acid.[2][4] By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxyl group for peptide bond formation without the risk of self-polymerization.[1][4] The Cbz group, also abbreviated as Z in honor of Zervas, became the first widely adopted N-protecting group in peptide synthesis.[4][5]

The success of the Cbz group is rooted in a combination of key characteristics:

-

Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, allowing for flexibility in subsequent synthetic steps.[1][6]

-

Facile Introduction: The Cbz group is readily introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[5][7]

-

Clean and Mild Removal: The Cbz group can be cleanly removed under mild conditions by catalytic hydrogenolysis, yielding the free amine, toluene, and carbon dioxide as the only byproducts.[8][9] This method is orthogonal to many other protecting groups used in organic synthesis.[5][10]

Mechanism of Cbz Protection and Deprotection

Cbz Protection of Amines

The protection of an amino group with Cbz is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous basic solution.[1][5] The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[5]

The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group forms the stable carbamate linkage.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. fiveable.me [fiveable.me]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. benchchem.com [benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

chirality and stereochemistry of 1-Cbz-2-piperidinecarboxylic acid

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Cbz-2-piperidinecarboxylic Acid

Abstract

This compound, also known as N-Cbz-pipecolic acid, is a pivotal chiral building block in modern medicinal chemistry and drug development. As a nonproteinogenic α-amino acid, its derivatives are integral components of numerous pharmacologically active compounds, including immunosuppressants, enzyme inhibitors, and conformationally constrained peptides.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, with the stereochemistry at the C2 position of the piperidine ring being of paramount importance. A precise understanding and control of this chirality are therefore not merely academic exercises but critical prerequisites for the rational design and synthesis of effective and safe therapeutics. This guide provides a comprehensive exploration of the stereochemical landscape of this compound, detailing methodologies for its stereoselective synthesis, robust analytical techniques for its characterization, and the profound impact of its stereoisomerism on biological function.

The Stereochemical Foundation: (R)- and (S)-Enantiomers

Chirality in this compound arises from the presence of a single stereogenic center at the C2 carbon—the alpha-carbon bearing the carboxylic acid group. This gives rise to two non-superimposable mirror-image stereoisomers known as enantiomers: (R)-1-Cbz-2-piperidinecarboxylic acid and (S)-1-Cbz-2-piperidinecarboxylic acid.

These enantiomers possess identical physical properties, such as melting point and solubility in achiral solvents, but differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interaction with other chiral molecules, such as biological receptors and enzymes.[3][4] This differential interaction is the molecular basis for why one enantiomer of a drug can be a potent therapeutic while its mirror image may be inactive or even toxic.[5][6]

Caption: Enantiomers of this compound.

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge. Researchers have developed several robust strategies, broadly categorized into asymmetric synthesis and chiral resolution. The choice of method often depends on the desired scale, available starting materials, and required enantiomeric purity.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the formation of a racemic mixture.

-

Chiral Pool Synthesis: This is a highly effective strategy that utilizes readily available, inexpensive, and enantiopure natural products as starting materials.[1] L-lysine and L-glutamic acid are common precursors. The synthesis involves a series of chemical transformations that functionalize the side chain and induce cyclization to form the piperidine ring while preserving the initial stereochemistry.[1][7] The carboxybenzyl (Cbz) group is typically introduced to protect the nitrogen atom during these synthetic steps.

-

Catalytic Asymmetric Methods: These methods employ a small amount of a chiral catalyst to induce stereoselectivity in a reaction that forms the piperidine ring or the C2 stereocenter. Techniques such as asymmetric hydrogenation of a pyridine precursor or catalytic asymmetric aza-Diels-Alder reactions have been successfully applied to synthesize pipecolic acid derivatives with high enantiomeric excess.[2][8][9]

Chiral Resolution: Separating a Racemic Mixture

This classical approach begins with the synthesis of a racemic mixture of this compound, followed by the separation of the two enantiomers.

-

Diastereomeric Salt Formation: The most common resolution technique involves reacting the racemic carboxylic acid with an enantiopure chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), which allows for their separation by fractional crystallization.[10][11] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by acid/base extraction to yield the desired enantiopure carboxylic acid.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Addition of Resolving Agent: Add one equivalent of a chiral resolving agent (e.g., (R)-α-methylbenzylamine) to the solution.

-

Salt Formation: Stir the mixture, allowing the diastereomeric salts to form. One salt will typically be less soluble than the other in the chosen solvent.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The process may be initiated by seeding with a small crystal.

-

Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt should be checked at this stage (e.g., by chiral HPLC of the liberated acid).

-

Liberation of Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~1-2.

-

Extraction: Extract the enantiomerically enriched this compound into an organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.

Analytical Techniques for Stereochemical Characterization

Verifying the enantiomeric purity and determining the absolute configuration of this compound are crucial steps. Several analytical techniques are employed for this purpose, each with its own strengths.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess (e.e.) of a chiral sample. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.[12][13]

Data Presentation: Typical Chiral HPLC Conditions

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB)[14] | Broad applicability for separating a wide range of chiral compounds, including N-protected amino acids. |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) | The non-polar/polar solvent mixture allows for tuning of retention times. TFA is often added to suppress ionization of the carboxylic acid and improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good resolution within a reasonable time. |

| Detection | UV at 225 nm or 254 nm | The Cbz group contains a benzene ring, which provides strong UV absorbance for sensitive detection. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and can influence selectivity. |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~0.5 mg/mL) in the mobile phase or a compatible solvent.

-

System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram, monitoring the UV absorbance at the chosen wavelength.

-

Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

NMR Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool when used with chiral auxiliaries.

-

Chiral Derivatizing Agents (CDAs): The carboxylic acid can be reacted with a chiral alcohol, such as Mosher's acid chloride, to form diastereomeric esters. These diastereomers will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[10][11]

-

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce small, but measurable, differences in the chemical shifts of the enantiomers due to the formation of transient, diastereomeric solvate complexes.[15]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry (i.e., assigning the R or S configuration).[16] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.[17][18][19] This method requires obtaining a high-quality single crystal, which can be challenging.

The Biological Imperative: Why Stereochemistry Matters

The biological environment is inherently chiral, composed of L-amino acids, D-sugars, and helically coiled DNA. Consequently, the interaction of a small molecule with a biological target, such as an enzyme or receptor, is highly stereospecific.[3][6]

The "Easson-Stedman hypothesis" provides a simple model for this phenomenon, suggesting that for significant differential activity, a three-point interaction between the chiral molecule and its chiral target is required. If one enantiomer binds perfectly at three points, its mirror image can, at best, bind at only two, leading to a much weaker interaction and lower biological activity.[4]

Caption: Stereospecific three-point interaction with a biological target.

In the context of drugs derived from pipecolic acid, such as the immunosuppressant rapamycin, the specific stereochemistry is essential for binding to its target protein, FKBP12.[7] An incorrect stereoisomer would not fit into the binding pocket correctly, rendering the molecule biologically inactive. Therefore, controlling the stereochemistry of this compound is a foundational requirement for the successful development of its derivatives as therapeutic agents.

Conclusion

The stereochemistry of this compound is a defining feature that governs its utility and application in drug discovery. The C2 stereocenter dictates the molecule's three-dimensional shape and its subsequent interactions with the chiral machinery of life. A mastery of the synthetic techniques to produce this building block in enantiomerically pure form, coupled with rigorous analytical methods to verify its stereochemical integrity, is indispensable for researchers and scientists in the pharmaceutical industry. As the demand for more specific and potent therapeutics grows, the principles of chirality and stereocontrol embodied in the study of molecules like this compound will remain at the forefront of medicinal chemistry.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Refined regio- and stereoselective hydroxylation of L-pipecolic acid by protein engineering of L-proline cis-4-hydroxylase based on the X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. mdpi.com [mdpi.com]

CAS number and molecular weight of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid

An In-Depth Technical Guide to (S)-(-)-1-Cbz-2-piperidinecarboxylic Acid: Synthesis, Characterization, and Application

Executive Summary

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is a pivotal chiral building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. As the N-carboxybenzyl (Cbz) protected form of (S)-pipecolic acid, it offers chemists a stable, versatile intermediate for the stereoselective synthesis of complex molecules. This guide provides a comprehensive technical overview of its core properties, a validated synthesis protocol, detailed analytical characterization methods, and its strategic applications in drug development. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for researchers and scientists.

Introduction: The Significance of a Protected Chiral Scaffold

The utility of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid stems from its parent molecule, (S)-pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic cyclic amino acid.[1] The rigid piperidine ring is a common structural motif in numerous natural products and pharmacologically active compounds, imparting specific conformational constraints that can enhance binding affinity to biological targets.

However, the nucleophilic secondary amine within the pipecolic acid scaffold presents a challenge during synthesis, as it can undergo unwanted side reactions. The introduction of the carboxybenzyl (Cbz or Z) protecting group is a classic and robust strategy to temporarily mask this reactivity. This protection allows chemists to perform selective modifications on the carboxylic acid moiety or other parts of a larger molecule without interference from the amine. The Cbz group is favored for its stability under a wide range of reaction conditions and its clean, predictable removal via catalytic hydrogenation.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and characteristics of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 28697-11-2 | [2][3][4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2][5] |

| Molecular Weight | 263.29 g/mol | [2] |

| Synonyms | N-Cbz-(S)-pipecolinic acid, Z-(S)-pipecolic acid | [4][5] |

| Melting Point | 111-115 °C | |

| Optical Rotation | [α]²²/D −59° (c = 2 in acetic acid) | |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Purification Workflow

The synthesis of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid is typically achieved via a Schotten-Baumann reaction, a reliable method for acylating amines. This protocol details the N-protection of commercially available (S)-pipecolic acid.

Synthesis Workflow Diagram

Caption: Workflow for the N-Cbz protection of (S)-pipecolic acid.

Detailed Experimental Protocol

Materials:

-

(S)-Pipecolic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-pipecolic acid (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with vigorous stirring.

-

N-Protection Reaction: While maintaining the temperature below 5°C, slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2M NaOH solution dropwise. The rate of NaOH addition should be controlled to maintain the reaction pH between 9 and 10.

-

Expert Insight: Simultaneous addition is critical. Adding Cbz-Cl to a highly basic solution risks its rapid hydrolysis. Maintaining a moderately basic pH ensures the amine remains deprotonated and nucleophilic for an efficient reaction while minimizing Cbz-Cl degradation.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 2-3 hours, then let it warm to room temperature and stir for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Precipitation: Return the aqueous layer to a beaker, cool in an ice bath, and acidify to a pH of ~2 by slowly adding cold 1M HCl with stirring. A white precipitate of the product will form.

-

Trustworthiness Check: Precipitation from a cold, acidified solution is a self-validating purification step. The product is an acid and thus insoluble in acidic aqueous media, while the starting material and salt byproducts remain dissolved.

-

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under high vacuum to a constant weight.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. Expect to see characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the aliphatic protons of the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR for full structural elucidation, showing distinct signals for the carbonyl carbons (acid and carbamate) and the aliphatic and aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Look for a broad O-H stretch from the carboxylic acid, a strong C=O stretch from the carbamate (~1690 cm⁻¹), and another C=O stretch from the carboxylic acid (~1740 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 262.1.

-

Chiral HPLC (High-Performance Liquid Chromatography): Essential for confirming enantiomeric purity, ensuring that no racemization occurred during the synthesis.

Applications in Drug Development and Synthesis

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary application is as a constrained chiral building block for synthesizing more complex molecules.

-

Peptidomimetics: The rigid piperidine scaffold is used to create peptidomimetics, compounds that mimic the structure of natural peptides but with improved stability and bioavailability. The Cbz-protected acid can be coupled with other amino acids or amines using standard peptide coupling reagents (e.g., EDC, HOBt).

-

Asymmetric Synthesis: It serves as a chiral starting material for the synthesis of complex natural products and pharmaceutical agents where the (S)-piperidine core is a key pharmacophore.

-

Chiral Ligand Development: The molecule can be elaborated into chiral ligands used for asymmetric catalysis, a cornerstone of modern pharmaceutical manufacturing.

Strategic Deprotection

The ultimate value of the Cbz group lies in its facile removal. The most common and effective method is catalytic hydrogenation.

Protocol:

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC. Upon completion, the reaction is filtered through Celite to remove the catalyst.

-

Evaporation of the solvent yields the deprotected (S)-pipecolic acid, with toluene and carbon dioxide as the only byproducts, making for a very clean reaction.

Safety and Handling

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is classified as an irritant, causing skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).[5]

Conclusion

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is a cornerstone chiral building block that provides a robust solution for introducing the valuable (S)-pipecolic acid scaffold into complex molecular architectures. Its straightforward synthesis, stability, and clean deprotection protocol ensure its continued and widespread use in the demanding field of pharmaceutical research and development. This guide has provided the essential technical framework for its synthesis, characterization, and strategic implementation.

References

The Strategic Imperative of Nitrogen Protection: A Guide to the Discovery and Foundational Syntheses of N-Protected Piperidine Derivatives

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products. However, the inherent reactivity of its secondary amine necessitates a strategic approach to chemical synthesis, where the nitrogen atom is temporarily masked or "protected." This guide provides a comprehensive exploration of the discovery of piperidine and the seminal synthetic strategies developed to control its reactivity through N-protection. We will delve into the historical context, the mechanistic underpinnings of foundational protecting groups such as Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc), and provide detailed, field-proven protocols for their application. Furthermore, we will examine methods for the de novo construction of the piperidine ring where N-protection is an integral part of the initial strategy. This paper is designed to serve as a technical resource, blending historical perspective with practical, actionable methodologies for the modern synthetic chemist.

Introduction: The Piperidine Moiety – A Cornerstone in Medicinal Chemistry

The story of piperidine begins not in a laboratory, but in the spice trade. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), piperidine's journey from a natural product derivative to a pharmaceutical cornerstone has been remarkable.[1] Its simple, six-membered heterocyclic structure, consisting of five methylene bridges and one amine bridge, confers favorable pharmacokinetic properties, making it a privileged scaffold in drug design.[1][2]

The piperidine motif is present in a vast number of natural alkaloids and blockbuster drugs, including the antipsychotic haloperidol, the ADHD medication methylphenidate, and the opioid analgesic fentanyl.[1] The nitrogen atom within the ring is a key determinant of its biological activity and physicochemical properties. As a secondary amine, it is both basic and nucleophilic, readily participating in reactions. While this reactivity is often crucial for a molecule's therapeutic effect, it presents a significant challenge during multi-step synthesis. Unchecked, the piperidine nitrogen can react with electrophiles or reagents intended for other parts of the molecule, leading to undesired side products and low yields.

This challenge necessitates the use of protecting groups , which act as temporary masks for the amine.[3][4] An ideal protecting group can be introduced efficiently, remains stable through various reaction conditions, and can be removed cleanly and selectively under mild conditions.[4] The development of such groups revolutionized organic synthesis, transforming it from an art of managing uncontrolled reactivity into a precise science of molecular construction.

The Dawn of Piperidine Synthesis: From Isolation to Catalytic Reduction

The initial procurement of piperidine was through the degradation of piperine.[1][5] However, the first true chemical synthesis was achieved by Albert Ladenburg in 1884, who successfully reduced pyridine to piperidine.[6] Early methods involved using sodium in ethanol, a modification of the Birch reduction.[1]

The advent of catalytic hydrogenation marked a significant leap forward, providing a more efficient and scalable route. Today, the industrial production of piperidine is primarily achieved through the hydrogenation of pyridine, often over catalysts like molybdenum disulfide, platinum oxide (Adams' catalyst), or Raney nickel.[1][7] This process efficiently converts the flat, aromatic pyridine ring into the saturated, chair-like conformation of piperidine.[1][8] Recent advancements continue to refine this process, with modern catalysts like iridium(III) complexes enabling the selective hydrogenation of pyridines even in the presence of highly sensitive functional groups, thereby expanding the accessible chemical space for drug discovery.[8][9][10]

The Concept of Nitrogen Protection: Enabling Selective Synthesis

The logic behind nitrogen protection is fundamental to modern organic synthesis. By converting the reactive secondary amine into a less nucleophilic functional group, typically a carbamate, chemists can perform transformations on other parts of the molecule without interference from the piperidine nitrogen.[4][11] This strategy of "orthogonal protection," where different protecting groups on a molecule can be removed under distinct conditions without affecting each other, is a pillar of complex molecule synthesis.[12]

The selection of a protecting group is a critical strategic decision, guided by the overall synthetic plan. The chosen group must be stable to the conditions of upcoming reaction steps but susceptible to cleavage under conditions that will not harm the newly elaborated molecule. The following sections detail the discovery and application of the three most foundational and widely utilized nitrogen protecting groups.

Seminal Strategies for the Synthesis of N-Protected Piperidine Derivatives

The development of carbamate-based protecting groups in the early 20th century provided the first truly reliable tools for amine protection.

The Carbamate Revolution: Benzyl Chloroformate (Cbz or Z-Group)

The field of controlled peptide synthesis was born in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz) group.[13][14] This innovation provided the first general and reliable method for temporarily masking an amine, enabling the stepwise assembly of amino acids into peptides.[13] Its utility was immediately apparent and quickly extended to other amine-containing scaffolds, including piperidine.

Mechanism and Key Features: The Cbz group is typically introduced by reacting piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions, often aqueous sodium carbonate, in a process known as the Schotten-Baumann reaction.[14] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride.[14]

The Cbz group's success lies in its robust stability to a wide range of non-reductive conditions, including mild acids and bases.[13] Its primary mode of cleavage is hydrogenolysis , a reaction that is both mild and highly specific.[14] Treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene, a volatile byproduct.[13][14]

Caption: Workflow for Boc-protection of piperidine and its subsequent removal.

Experimental Protocol: Synthesis of N-Boc-Piperidine

-

Reagents: Piperidine, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Triethylamine (TEA, optional, depending on substrate).

-

Procedure:

-

Dissolve piperidine (1.0 equivalent) in THF.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. If the amine salt is used, add a base like TEA (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a solvent like ethyl acetate and wash with a weak aqueous acid (e.g., 1M HCl) and brine to remove any unreacted amine and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-piperidine, which is often pure enough for subsequent steps.

-

Base-Labile Protection: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

Developed in the 1970s by Eric Atherton and Bob Sheppard, the 9-fluorenylmethoxycarbonyl (Fmoc) group provided a third, crucial orthogonal deprotection strategy. [15]Initially conceived for solid-phase peptide synthesis (SPPS), its unique base-lability makes it an invaluable tool in many synthetic contexts. [15][16] Mechanism and Key Features: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly today, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for improved stability and reduced side reactions. [17][18]The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl.

The defining characteristic of the Fmoc group is its cleavage under mild basic conditions. [18]The proton on the 9-position of the fluorene ring is acidic (pKa ~23 in DMSO) because its removal creates a stabilized, aromatic cyclopentadienyl anion. [17]Treatment with a weak base, famously a solution of piperidine itself in DMF, abstracts this proton. [15][18]This triggers an E1cB-type elimination, releasing the free amine, carbon dioxide, and a dibenzofulvene byproduct. [16][17]The formation of the dibenzofulvene adduct can be monitored by UV spectroscopy, allowing for real-time reaction tracking in automated synthesis. [18] Experimental Protocol: Synthesis of N-Fmoc-Piperidine

-

Reagents: Piperidine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

-

Procedure:

-

Dissolve piperidine (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the mixture in an ice bath.

-

Add a solution of Fmoc-Cl (1.05 equivalents) in dioxane dropwise.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography to obtain N-Fmoc-piperidine.

-

Comparative Analysis and Strategic Selection

The choice between Cbz, Boc, and Fmoc is dictated by the planned synthetic route. Their orthogonal nature—cleavage by reduction, acid, and base, respectively—is their greatest strength. [12]

| Protecting Group | Reagent for Introduction | Conditions for Removal | Byproducts of Removal | Stability Profile |

|---|---|---|---|---|

| Cbz (Z) | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | Toluene, CO₂ | Stable to acid, base. Labile to reduction. |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) | Isobutylene, CO₂ | Stable to base, reduction. Labile to strong acid. |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine, DBU) | Dibenzofulvene, CO₂ | Stable to acid, reduction. Labile to base. |

DOT Diagram: Decision Workflow for N-Protection Strategy

Caption: A simplified decision tree for selecting a primary N-protecting group.

De Novo Synthesis of Substituted Piperidines

In many cases, it is more efficient to construct the piperidine ring from acyclic precursors with the nitrogen-protecting group already in place. This approach allows for the introduction of substituents at various positions on the ring during its formation.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing six-membered nitrogen heterocycles. [19][20]In this reaction, an imine (the aza-diene) reacts with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. [21]By using an N-protected imine, the resulting piperidine is already protected and ready for further functionalization. [22] DOT Diagram: Simplified Aza-Diels-Alder Reaction

Caption: Conceptual scheme of the aza-Diels-Alder reaction for ring synthesis.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is an excellent precursor to substituted piperidines. [23][24]An N-protected amino diester can undergo base-catalyzed cyclization to form an N-protected piperidinone. [25][26]The resulting ketone provides a handle for a wide array of further chemical modifications.

Conclusion and Future Outlook

The journey from the isolation of piperidine from black pepper to its sophisticated use in modern drug synthesis is a testament to the power of synthetic organic chemistry. The development of robust and orthogonal nitrogen protecting groups like Cbz, Boc, and Fmoc was a watershed moment, providing the control necessary to unlock the full potential of the piperidine scaffold. These foundational strategies, coupled with powerful ring-forming reactions, have enabled the synthesis of increasingly complex and potent piperidine-containing therapeutics. As the demands of drug discovery evolve, the principles of strategic N-protection pioneered over the last century will continue to be the bedrock upon which new medicines are built.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. media.neliti.com [media.neliti.com]

- 5. Piperine - Wikipedia [en.wikipedia.org]

- 6. riviste.fupress.net [riviste.fupress.net]

- 7. researchgate.net [researchgate.net]

- 8. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 16. connectsci.au [connectsci.au]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Dieckmann Condensation [organic-chemistry.org]

- 25. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 26. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]

Methodological & Application

use of 1-Cbz-2-piperidinecarboxylic acid in solid-phase peptide synthesis

Application Note & Protocol Guide

Topic: Strategic Incorporation of 1-Cbz-2-piperidinecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, peptides and peptidomimetics represent a frontier of high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. The introduction of conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations.

This compound, a derivative of pipecolic acid (a six-membered ring homologue of proline), is a valuable building block in this context.[1][2] Its rigid ring structure imposes significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological function.[1][3] Furthermore, the incorporation of such non-natural amino acids can enhance proteolytic resistance, thereby improving the pharmacokinetic profile of the peptide.[4]

This guide provides a detailed technical overview and actionable protocols for the successful incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will address the unique challenges posed by its sterically hindered nature and the orthogonal chemistry of its carboxybenzyl (Cbz) protecting group.

Core Principles: Navigating the Chemistry of a Unique Building Block

The successful use of this compound hinges on understanding two key chemical challenges: the coupling of a sterically hindered secondary amine and the management of its N-terminal Cbz protecting group, which is orthogonal to the standard Fmoc/tBu strategy.[5]

The Challenge of Steric Hindrance in Peptide Coupling

This compound is an α,α-disubstituted, N-alkylated amino acid. This significant steric bulk around the carboxylic acid and the secondary amine slows down the kinetics of peptide bond formation.[6][7] Standard coupling reagents like DCC or HBTU may result in incomplete reactions, leading to deletion sequences and low yields.[7]

To overcome this, highly efficient coupling reagents are required. These reagents rapidly form a highly reactive activated species that can overcome the steric barrier. Aminium/uronium and phosphonium salt-based reagents are the gold standard for such challenging couplings.[6][8][9]

Caption: Peptide bond formation using a uronium salt activator.

The Orthogonality of the Cbz Protecting Group

In standard Fmoc-SPPS, the temporary N-α-Fmoc group is removed with a base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are removed at the end with a strong acid (e.g., TFA).[5][10] The Cbz group is stable to both of these conditions. It is typically removed via catalytic hydrogenolysis (H₂ gas with a Palladium-on-carbon catalyst, Pd/C).[11][12]

This unique removal condition means the Cbz group cannot be cleaved while the peptide is on the solid support. Therefore, the most effective strategy is to incorporate this compound as the final, N-terminal residue. The fully assembled, Cbz-protected peptide is then cleaved from the resin, purified, and the Cbz group is removed in the solution phase.[13][14]

Experimental Protocols & Methodologies

The following protocols are designed for manual SPPS on a 0.1 mmol scale using a standard Rink Amide resin. Adjustments may be required for different scales or automated synthesizers.

Protocol 1: Solid-Phase Coupling of this compound

This protocol details the critical steps for efficiently coupling the sterically hindered amino acid to the resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine (0.1 mmol)

-

This compound (0.4 mmol, 4 eq.)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (0.39 mmol, 3.9 eq.)

-

N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in NMP

-

Kaiser Test Kit

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (0.1 mmol) in NMP (5 mL) for 30 minutes in a reaction vessel.[10]

-

Drain the NMP.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in NMP to the resin. Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in NMP. Agitate for 15 minutes. Drain.[15]

-

Wash the resin thoroughly with NMP (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Confirmation of Deprotection (Kaiser Test):

-

Take a small sample of beads (~2 mg) and perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary or secondary amine.[15]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in 2 mL of NMP.

-

Add DIEA (8 eq.) to the solution. A color change to pale yellow may be observed.[15]

-

Allow the activation to proceed for 1-2 minutes before adding to the resin.

-

-

Coupling Reaction:

-

Drain the wash solvent from the resin and immediately add the activation solution from step 4.

-

Agitate the reaction vessel at room temperature for 2 to 4 hours. Due to steric hindrance, a longer coupling time is essential.

-

Drain the reaction solution and wash the resin with NMP (5 x 5 mL).

-

-

Confirmation of Coupling (Kaiser Test):

-

Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates a complete reaction.

-

Troubleshooting: If the test is positive, a second coupling (double coupling) is required. Repeat steps 4 and 5 for an additional 2 hours.[6]

-

-

Capping (Optional but Recommended):

-

To block any unreacted amines that could form deletion peptides, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in NMP) for 15 minutes.

-

Wash the resin with NMP (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.

-

Data Summary: Coupling Conditions

| Coupling Reagent | Activator Base | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Efficacy for Hindered Residues |

| HATU | DIEA / Collidine | 1 : 0.95 : 2 | 2 - 4 hours | Excellent[6][8] |

| COMU | DIEA / Collidine | 1 : 1 : 2 | 1 - 2 hours | Excellent, safer alternative to HATU[8] |

| PyBOP | DIEA / Collidine | 1 : 1 : 2 | 2 - 16 hours | Very Good[6] |

| HBTU | DIEA / Collidine | 1 : 1 : 2 | 2 - 4 hours | Good, but HATU is often superior[9] |

Protocol 2: Cleavage and Solution-Phase Cbz Deprotection

This protocol covers the final steps: releasing the peptide from the solid support and removing the N-terminal Cbz group.

Materials:

-

Dry, Cbz-protected peptide-resin (from Protocol 1)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold (-20°C) diethyl ether

-

Methanol (MeOH) or Ethanol (EtOH), HPLC grade

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas source (e.g., balloon)

Procedure:

-

Peptide Cleavage from Resin:

-

Place the dry resin in the reaction vessel. Add the cleavage cocktail (10 mL per gram of resin).[16][17]

-

Agitate gently at room temperature for 3 hours. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) will form.

-

Incubate at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

-

Purification:

-

Dry the crude Cbz-peptide pellet.

-

Dissolve the peptide in a suitable aqueous/organic mixture (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the Cbz-protected peptide as a white, fluffy powder.

-

-

Cbz Group Hydrogenolysis (Solution Phase):

-

Dissolve the purified, lyophilized Cbz-peptide (1.0 eq.) in methanol (~1 mg/mL).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the peptide).[12]

-

CAUTION: Pd/C can be pyrophoric. Handle with care and never add to a solvent in a dry state.[12]

-

Secure a balloon filled with H₂ gas to the reaction flask. Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere.

-

Stir the reaction vigorously under the H₂ atmosphere at room temperature. Monitor progress by LC-MS until the starting material is fully consumed (typically 2-6 hours).

-

Caption: Cbz group removal via catalytic hydrogenolysis.

-

Final Workup:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Ensure the Celite pad remains wet during filtration.[12]

-

Wash the pad with additional methanol.

-

Concentrate the combined filtrate under reduced pressure.

-

Lyophilize the resulting solution to yield the final, pure peptide.

-

Conclusion

This compound is a powerful tool for introducing beneficial conformational constraints into synthetic peptides. While its incorporation requires special consideration due to steric hindrance and the unique chemistry of the Cbz group, the protocols outlined in this guide provide a robust framework for success. By employing high-efficiency coupling reagents like HATU and adopting a solution-phase hydrogenolysis step post-cleavage, researchers can reliably synthesize these valuable peptidomimetics, paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

1-Cbz-2-piperidinecarboxylic acid as a chiral building block in total synthesis

Application Notes & Protocols

Topic: 1-Cbz-2-Piperidinecarboxylic Acid: A Versatile Chiral Building Block for Total Synthesis

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a quintessential heterocyclic motif, recognized as a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1][2] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a rigid, three-dimensional framework for orienting functional groups to interact with biological targets.[2] When chirality is introduced, particularly at the C-2 position, the synthetic utility of the piperidine scaffold expands dramatically, providing access to a vast landscape of enantiomerically pure pharmaceuticals and complex alkaloids.[3][4][5]

This compound, also known as N-Cbz-pipecolic acid, stands out as a premier chiral building block for this purpose.[6] Derived from the chiral pool—a collection of readily available, enantiopure natural compounds—it offers a robust and reliable starting point for asymmetric synthesis.[7][8] The carboxybenzyl (Cbz) protecting group on the nitrogen atom is critical; it temporarily masks the amine's nucleophilicity and basicity, allowing for selective manipulation of the carboxylic acid, while also being removable under mild, predictable conditions.[9][10]

This guide provides an in-depth exploration of this compound as a strategic starting material. We will detail its preparation, key synthetic transformations, and showcase its application in the total synthesis of bioactive molecules, supported by field-proven experimental protocols.

Physicochemical Properties and Handling